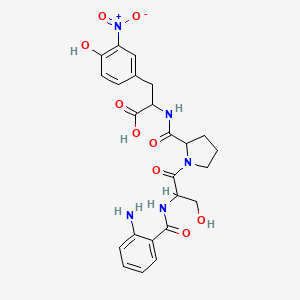

H-2Abz-DL-Ser-DL-Pro-DL-Tyr(3-NO2)-OH

Description

H-2Abz-DL-Ser-DL-Pro-DL-Tyr(3-NO2)-OH is a synthetic tetrapeptide featuring a modified tyrosine residue with a nitro group at the 3-position. The compound’s structure includes:

- N-terminal 2-aminobenzoic acid (2Abz): A non-proteinogenic aromatic amino acid derivative.

- DL-Serine (DL-Ser): A non-chiral serine variant.

- DL-Proline (DL-Pro): A cyclic secondary amine with mixed stereochemistry.

- DL-Tyrosine(3-NO₂): A tyrosine analog substituted with a nitro group at the phenolic ring’s 3-position.

This peptide is likely designed for pharmaceutical applications, leveraging the electron-withdrawing nitro group to modulate receptor binding, stability, or solubility. Its mixed DL-configuration may enhance metabolic resistance compared to purely L- or D-enantiomers .

Properties

IUPAC Name |

2-[[1-[2-[(2-aminobenzoyl)amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O9/c25-15-5-2-1-4-14(15)21(32)27-17(12-30)23(34)28-9-3-6-18(28)22(33)26-16(24(35)36)10-13-7-8-20(31)19(11-13)29(37)38/h1-2,4-5,7-8,11,16-18,30-31H,3,6,9-10,12,25H2,(H,26,33)(H,27,32)(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLMBNGGUMATLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)NC(=O)C2=CC=CC=C2N)C(=O)NC(CC3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O9 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its nitro-substituted tyrosine and mixed stereochemistry. Below is a comparative analysis with hypothetical analogues based on substituent variations (inferred from patent data and peptide chemistry principles):

| Parameter | H-2Abz-DL-Ser-DL-Pro-DL-Tyr(3-NO₂)-OH | Tyr(4-NO₂) Analogue | Tyr(3-CH₃) Analogue | Tyr(3-OH) (Standard Tyr) |

|---|---|---|---|---|

| Substituent Position | 3-NO₂ on Tyr | 4-NO₂ on Tyr | 3-CH₃ on Tyr | 3-OH on Tyr |

| Electronic Effects | Strong electron-withdrawing | Moderate electron-withdrawing | Electron-donating | Electron-donating (polar) |

| Solubility | Likely reduced (nitro group hydrophobicity) | Similar to 3-NO₂ | Increased (CH₃ hydrophobicity) | High (OH polarity) |

| Receptor Binding | Enhanced affinity (nitro’s dipole) | Potential steric hindrance at 4-position | Reduced polarity may weaken interactions | Standard H-bonding capacity |

| Metabolic Stability | High (nitro resists oxidation) | Similar to 3-NO₂ | Moderate (CH₃ susceptible to demethylation) | Low (OH prone to sulfation/glucuronidation) |

Key Findings

Nitro Group Impact: The 3-NO₂ substitution distinguishes this compound from standard tyrosine-containing peptides. The nitro group’s electron-withdrawing nature may enhance binding to aromatic-rich enzyme active sites (e.g., proteases or kinases) compared to methyl or hydroxyl groups .

Stereochemical Mix : The DL-configuration in serine, proline, and tyrosine likely improves resistance to enzymatic degradation compared to all-L or all-D peptides, a strategy used in peptidomimetic drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.